molecular formula C11H12Cl2N2O2 B352230 2-(2,4-dichlorophenoxy)-N-(propan-2-ylideneamino)acetamide CAS No. 154639-30-2

2-(2,4-dichlorophenoxy)-N-(propan-2-ylideneamino)acetamide

Cat. No.: B352230
CAS No.: 154639-30-2
M. Wt: 275.13g/mol
InChI Key: ASAXJYGMRBTRNV-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a dichlorophenoxy group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenol with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide may involve large-scale batch or continuous processes. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide can be compared with other similar compounds, such as:

    2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2,4-dichlorophenoxyacetic acid: Widely used as a herbicide.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicidal compound with similar structural features.

The uniqueness of 2-(2,4-dichlorophenoxy)-N’-(1-methylethylidene)acetohydrazide lies in its specific molecular structure and the diverse range of applications it offers.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(propan-2-ylideneamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2/c1-7(2)14-15-11(16)6-17-10-4-3-8(12)5-9(10)13/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXJYGMRBTRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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